1-(3-chloro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-11-3-6-13(9-15(11)20)25-18(21)17(23-24-25)19-22-16(10-27-19)12-4-7-14(26-2)8-5-12/h3-10H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBPPZIHJNTKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)OC)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents or core heterocycles. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Observations :
The methoxy group in the target molecule may moderate this effect, increasing solubility . Antimicrobial activity in correlates with halogenated aromatic systems, suggesting the target compound’s 3-chloro-4-methylphenyl group could confer similar properties .
Heterocycle Impact :
- Thiazole-containing compounds (e.g., target and ) exhibit broader bioactivity (e.g., antimicrobial) compared to benzothiazole derivatives (e.g., ), which lack reported activity .
- 1,2,4-Triazoles (e.g., ) show different binding modes compared to 1,2,3-triazoles due to nitrogen atom positioning .
Spectral and Physical Data :
- The target compound’s theoretical NMR shifts can be inferred from similar structures. For example, 1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine shows δ 7.10–8.70 ppm for aromatic protons, comparable to the target’s expected range.
Research Findings and Mechanistic Insights
- Antimicrobial Potential: Isostructural chloro/bromo derivatives (e.g., ) inhibit microbial growth via interactions with bacterial enzymes or DNA gyrase. The target’s chloro substituent may mimic this mechanism .
- Anti-inflammatory Activity : Triazolyl-thiazole hybrids (e.g., ) suppress COX-2 and TNF-α. The target’s methoxyphenyl group could enhance anti-inflammatory efficacy by modulating electron density .
- Synthetic Challenges : High-yield synthesis (~75–90%) of analogous compounds (e.g., ) suggests feasibility for scaling the target molecule. Crystal structures of isostructural compounds (e.g., ) confirm planar conformations critical for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
